

# Application Notes and Protocols: Domino Oxidative Cyclization of 2-Aminoacetophenones

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## Compound of Interest

Compound Name: *Ethanone, 1-(2-aminophenyl)-, oxime*

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## Introduction

The domino oxidative cyclization of 2-aminoacetophenones represents a powerful and efficient strategy for the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. These structures, including quinolines, quinazolines, and tryptanthrin derivatives, are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. This application note provides detailed protocols and quantitative data for key domino reactions starting from readily available 2-aminoacetophenones, offering a valuable resource for researchers in synthetic and medicinal chemistry.

## Domino Synthesis of Tryptanthrin Derivatives

The indolo[2,1-b]quinazoline alkaloid, tryptanthrin, and its derivatives are known for their potent biological activities, including anticancer and antimicrobial properties. A highly efficient one-pot synthesis can be achieved through a copper-catalyzed domino oxidative cyclization of 2-aminoacetophenones and isatoic anhydrides.

## Experimental Protocol: CuI-Catalyzed Synthesis of Tryptanthrin Derivatives

This protocol is based on the CuI/DMSO-mediated oxidative domino process.<sup>[1][2][3][4]</sup>

## Materials:

- Substituted 2-aminoacetophenone
- Substituted isatoic anhydride
- Copper(I) iodide (CuI)
- Dimethyl sulfoxide (DMSO)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Brine solution
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

## Procedure:

- To a stirred solution of isatoic anhydride (0.5 mmol) and 2-aminoacetophenone (0.6 mmol) in DMSO (5 mL) in a round-bottom flask, add CuI (1.5 equiv., 0.75 mmol).
- Stir the reaction mixture at 100 °C under an oxygen atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water (10 mL).
- Extract the aqueous layer with dichloromethane (2 x 15 mL).
- Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired tryptanthrin derivative.

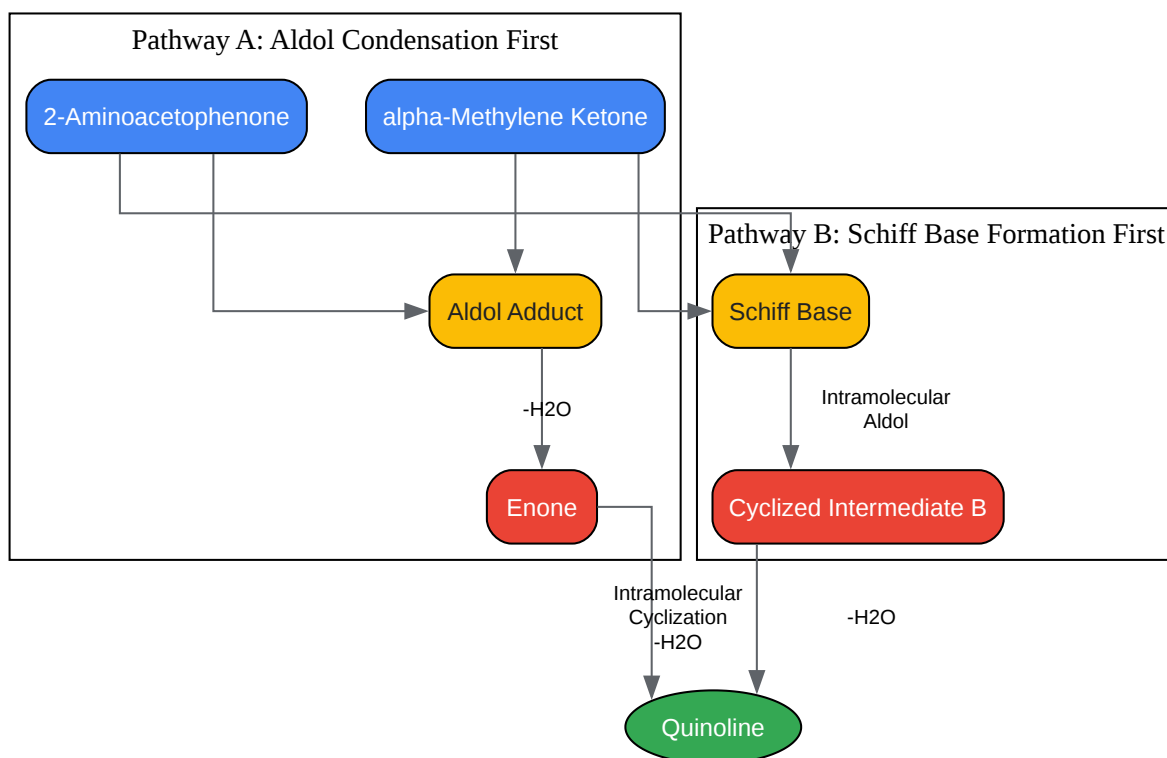
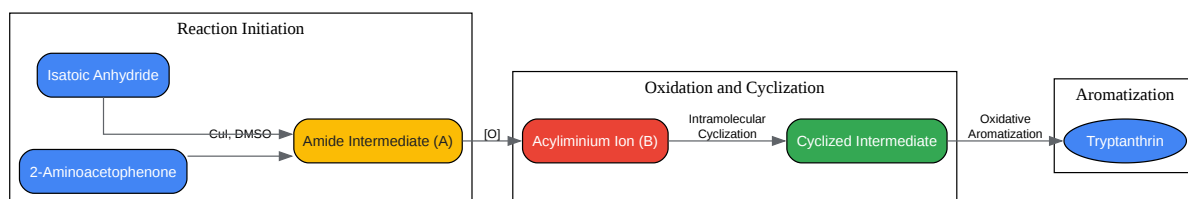
## Data Presentation: Substrate Scope and Yields

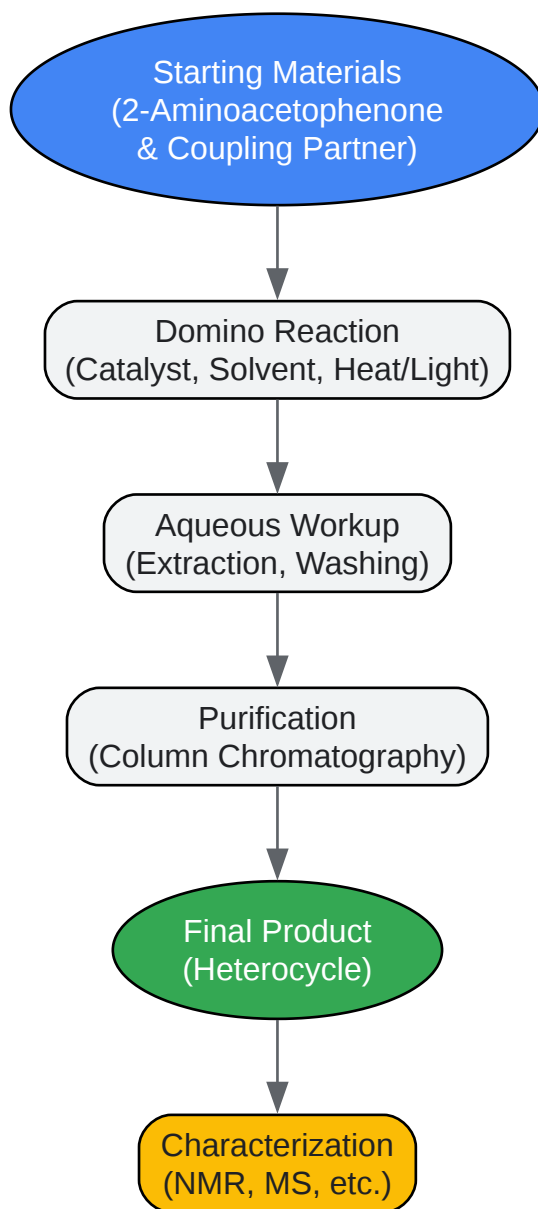
The following table summarizes the yields of various tryptanthrin derivatives synthesized using the CuI-catalyzed domino oxidative cyclization.

Entry	2-Aminoacetophenone Substituent	Isatoic Anhydride Substituent	Product	Yield (%)
1	H	H	Tryptanthrin	75
2	5-Chloro	H	2-Chlorotryptanthrin	72
3	5-Bromo	H	2-Bromotryptanthrin	70
4	5-Methyl	H	2-Methyltryptanthrin	68
5	H	6-Methyl	8-Methyltryptanthrin	78
6	H	4-Chloro	10-Chlorotryptanthrin	65

## Reaction Mechanism

The proposed mechanism for the copper-mediated synthesis of tryptanthrin is depicted below. The reaction is believed to proceed through the formation of an amide intermediate, followed by copper-mediated aerobic oxidation to an acyliminium ion, subsequent cyclization, and finally oxidative aromatization.<sup>[4]</sup>





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## References

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